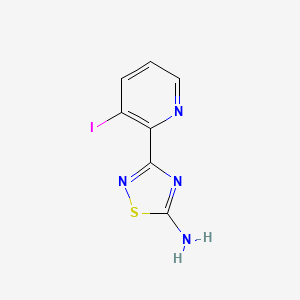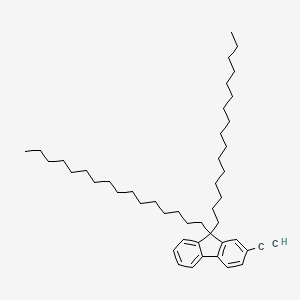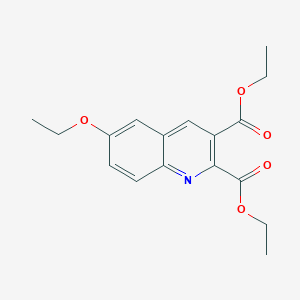
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group at the 2-position, a pentyl chain at the 5-position, and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and a suitable pentyl-substituted aldehyde.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated indole derivative under palladium catalysis . This method provides a versatile and efficient route to synthesize various substituted indoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or Suzuki-Miyaura coupling reactions. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired production scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the pentyl substitution, which may affect its biological activity and chemical reactivity.
5-Pentyl-1H-indole-3-carbaldehyde: Lacks the methoxyphenyl group, which may influence its interaction with molecular targets.
2-(4-Methoxyphenyl)-5-methyl-1H-indole-3-carbaldehyde: Has a methyl group instead of a pentyl group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Propiedades
Número CAS |
920514-83-6 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-pentyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C21H23NO2/c1-3-4-5-6-15-7-12-20-18(13-15)19(14-23)21(22-20)16-8-10-17(24-2)11-9-16/h7-14,22H,3-6H2,1-2H3 |
Clave InChI |
JAOYMFGPWXDEFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12626535.png)
![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12626543.png)
![({2-[Di(propan-2-yl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B12626553.png)
![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)



![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
